Home > Products > Screening Compounds P98787 > N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide -

N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Catalog Number: EVT-4296953
CAS Number:
Molecular Formula: C26H25N3O
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

    Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor. It demonstrates good oral bioavailability and exhibits significant anti-inflammatory effects in vivo. In a mouse pAKT inhibition model, AM-0687 confirmed its potency as observed in biochemical and cellular assays. Furthermore, in a keyhole limpet hemocyanin model in rats, it produced a dose-dependent reduction of IgG and IgM specific antibodies. [] These findings suggest its potential for further development as a therapeutic agent for inflammatory diseases.

    Relevance: AM-0687 shares the core quinolinecarboxamide structure with N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide. Both compounds feature a 4-quinolinecarboxamide scaffold substituted at the 2-position with a pyridinyl group and a substituted ethylamine group at the nitrogen of the carboxamide. The presence of these shared structural motifs suggests potential similarities in their binding interactions and biological activity.

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

    Compound Description: Similar to AM-0687, AM-1430 is a potent, selective, and orally bioavailable PI3Kδ inhibitor. It displays promising in vivo activity in models of inflammation, showing strong potency in a mouse pAKT inhibition model and a dose-dependent reduction of IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats. [] These characteristics make AM-1430 a suitable candidate for further development as an anti-inflammatory drug.

    Relevance: AM-1430 is structurally closely related to both AM-0687 and N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide. All three compounds possess the same core 4-quinolinecarboxamide scaffold with a pyridinyl substituent at the 2-position and a substituted ethylamine group linked to the carboxamide nitrogen. This high degree of structural similarity suggests they could interact with similar biological targets and potentially exhibit related pharmacological profiles.

3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridplthio)-quinazolone Dihydrochloride (AG337)

    Compound Description: AG337 is a nonclassical inhibitor of thymidylate synthase (TS) designed to circumvent resistance mechanisms that affect classical antifolate antimetabolites. Clinical studies revealed that AG337 achieved plasma concentrations associated with antitumor effects in preclinical models. [] The drug exhibited saturable clearance, with pharmacokinetics best described by a one-compartment model at doses above 300 mg/m2. Elevations in plasma deoxyuridine levels, indicative of TS inhibition, were observed at doses of 600 mg/m2 and above, although these elevations were transient. [] Local toxicity, likely related to the infusate pH, was the primary adverse effect. These findings suggest the need for exploring extended administration strategies for AG337.

    Relevance: Although AG337 does not directly share the quinoline core of N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, it highlights the importance of heterocyclic scaffolds as pharmacophores for developing anticancer agents. Both compounds are designed to target specific enzymes involved in critical cellular processes, TS for AG337 and potentially PI3Kδ for the quinolinecarboxamide. This shared focus on enzyme inhibition underscores the relevance of exploring diverse heterocyclic compounds for therapeutic applications.

S33138 [N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide]

    Compound Description: S33138 exhibits preferential antagonism for dopamine D3 receptors over D2 receptors, making it a potential antipsychotic agent. In vivo studies demonstrated its potent effects on D3 receptor-rich brain regions and dopaminergic neuron activity, confirming its preferential D3 receptor antagonism. [] S33138 also displayed antagonistic effects on α2C-adrenoceptors, 5-HT2A, and 5-HT7 receptors, although these were less potent. These findings highlight S33138's potential as a therapeutic agent for conditions involving dysregulation of dopamine D3 receptor signaling.

    Relevance: S33138, although structurally distinct from N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, emphasizes the significance of exploring diverse heterocyclic frameworks for targeting specific receptor subtypes. While S33138 focuses on dopamine D3 receptors, the quinolinecarboxamide might target PI3Kδ, suggesting the potential of heterocycles in achieving selective receptor or enzyme modulation. This shared pursuit of selectivity through heterocyclic chemistry reinforces the importance of investigating these compounds for therapeutic development.

Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate

    Compound Description: This compound, a heteroarotinoid, demonstrates promising activity in various assays, showing comparable or better performance than trans-retinoic acid, a standard retinoid. [] This activity suggests its potential for therapeutic development in conditions where retinoids are currently used, such as skin disorders and certain cancers.

    Relevance: Although the heteroarotinoid is structurally different from N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, it highlights the importance of aromatic and heterocyclic moieties in influencing biological activity. Both compounds feature an extended aromatic system, suggesting a potential for interacting with similar biological targets, even if their specific mechanisms of action differ.

Properties

Product Name

N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C26H25N3O/c1-16-7-10-24-22(12-16)23(14-25(29-24)21-6-5-11-27-15-21)26(30)28-19(4)20-9-8-17(2)18(3)13-20/h5-15,19H,1-4H3,(H,28,30)

InChI Key

XGXPGDFFPYJEEC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.